molecular formula C24H23N5O4 B10836070 Pyrrolo[2,3-d]pyrimidine derivative 24

Pyrrolo[2,3-d]pyrimidine derivative 24

Cat. No.: B10836070
M. Wt: 445.5 g/mol
InChI Key: GVVINAQSLGCCRZ-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-d]pyrimidine derivative 24 is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its potential therapeutic applications, including anticancer, antidiabetic, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidine derivative 24 typically involves several steps, including cyclization and functional group modifications. One common method involves the use of cyclopentylhydrazone intermediate followed by a Fischer indole-type synthesis . The reaction conditions often include the use of catalysts such as copper chloride and reagents like 6-methylpicolinic acid and sodium iodide .

Industrial Production Methods: Industrial production of pyrrolo[2,3-d]pyrimidine derivatives often employs microwave-assisted reactions and Cu-catalyzed reactions due to their efficiency and high yield . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,3-d]pyrimidine derivative 24 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives with different functional groups, enhancing their biological activity .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Pyrrolo[2,3-d]pyrimidine derivative 24 stands out due to its specific functional groups that enhance its biological activity. Its ability to inhibit multiple targets makes it a versatile compound in therapeutic research .

Properties

Molecular Formula

C24H23N5O4

Molecular Weight

445.5 g/mol

IUPAC Name

N-[3-[[2-[4-(2-methoxyethoxy)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide

InChI

InChI=1S/C24H23N5O4/c1-3-21(30)26-17-5-4-6-19(15-17)33-23-20-11-12-25-22(20)28-24(29-23)27-16-7-9-18(10-8-16)32-14-13-31-2/h3-12,15H,1,13-14H2,2H3,(H,26,30)(H2,25,27,28,29)

InChI Key

GVVINAQSLGCCRZ-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=C(C=C1)NC2=NC3=C(C=CN3)C(=N2)OC4=CC=CC(=C4)NC(=O)C=C

Origin of Product

United States

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